REACTION_CXSMILES
|
[NH2:1][C@H:2]([C:7]([NH2:9])=[O:8])[C:3]([SH:6])([CH3:5])[CH3:4].[CH2:10]=O>O>[CH3:4][C:3]1([CH3:5])[S:6][CH2:10][NH:1][CH:2]1[C:7]([NH2:9])=[O:8]
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
50 °C
|
Type
|
CUSTOM
|
Details
|
with stirring at 50° C. under normal pressure
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The mixture was heated
|
Type
|
CUSTOM
|
Details
|
to react for 2 hours
|
Duration
|
2 h
|
Type
|
TEMPERATURE
|
Details
|
cooled
|
Type
|
CUSTOM
|
Details
|
Subsequently, water was evaporated
|
Type
|
CUSTOM
|
Details
|
an evaporator
|
Type
|
WASH
|
Details
|
The residue was washed with acetone
|
Name
|
|
Type
|
product
|
Smiles
|
CC1(C(NCS1)C(=O)N)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 0.47 mol | |
AMOUNT: MASS | 75.5 g | |
YIELD: CALCULATEDPERCENTYIELD | 94% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |